5-methylbenzimidazo[2,1-a]phthalazin-10-amine
Overview
Description
5-Methylbenzimidazo[2,1-a]phthalazin-10-amine is a heterocyclic compound that features a unique fusion of benzimidazole and phthalazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzene ring fused to an imidazole ring, which is further fused to a phthalazine ring, with a methyl group at the 5-position and an amine group at the 10-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylbenzimidazo[2,1-a]phthalazin-10-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with phthalic anhydride to form the benzimidazole core, followed by further cyclization with hydrazine derivatives to introduce the phthalazine moiety . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzimidazo[2,1-a]phthalazin-10-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amine or alcohol derivatives. Substitution reactions can introduce various alkyl, acyl, or aryl groups at the amine position .
Scientific Research Applications
5-Methylbenzimidazo[2,1-a]phthalazin-10-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals and other compounds.
Mechanism of Action
The mechanism of action of 5-methylbenzimidazo[2,1-a]phthalazin-10-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-methylbenzimidazole and 5,6-dimethylbenzimidazole share structural similarities with 5-methylbenzimidazo[2,1-a]phthalazin-10-amine but lack the phthalazine moiety.
Phthalazine Derivatives: Compounds like phthalazine and 1,4-dihydrophthalazine share the phthalazine core but do not have the fused benzimidazole ring.
Uniqueness
This compound is unique due to its fused ring system, which combines the properties of both benzimidazole and phthalazine derivatives. This unique structure enhances its stability, bioavailability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methylbenzimidazolo[2,1-a]phthalazin-10-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-9-11-4-2-3-5-12(11)15-17-13-8-10(16)6-7-14(13)19(15)18-9/h2-8H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLWWFDBGHRVLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=C(C=C3)N)N=C2C4=CC=CC=C14 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.